Orthogonal Protecting Group Strategy: Compatibility with Hydrogenolytic Deprotection Protocols
Z-Glu(OBzl)-OH is specifically differentiated by its Z (benzyloxycarbonyl) N-terminal protecting group, which is orthogonal to base-labile Fmoc and acid-labile Boc groups. This enables its use in convergent synthesis strategies where other protecting groups must remain intact. The Z group is quantitatively removed by catalytic hydrogenolysis (e.g., H2/Pd-C) or strong acid (e.g., HBr/AcOH), a condition under which Fmoc and Boc groups would either be unaffected or decompose unpredictably .
| Evidence Dimension | N-Terminal Protecting Group Removal Conditions |
|---|---|
| Target Compound Data | Removed via catalytic hydrogenolysis (H2/Pd-C) or acidolysis (HBr/AcOH) |
| Comparator Or Baseline | Fmoc-Glu(OBzl)-OH: Removed via base (e.g., 20% piperidine in DMF). Boc-Glu(OBzl)-OH: Removed via acid (e.g., TFA). |
| Quantified Difference | Distinct orthogonal chemistry class; not a numerical difference. |
| Conditions | Standard peptide synthesis deprotection protocols. |
Why This Matters
For projects requiring orthogonal protection schemes (e.g., side-chain cyclization on resin or fragment condensation), the ability to selectively remove the Z group without affecting Fmoc or Boc groups is a non-negotiable technical requirement, making substitution impossible.
